Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the esterification of 3,5-pyridinedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and catalysts to achieve high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate include:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
What sets this compound apart is its unique ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
diethyl 2-ethoxy-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-9(13(17)20-6-3)7-8(10(15)14-11)12(16)19-5-2/h7H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKACIWWMLTKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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